molecular formula C3H5ClN2S B1265835 2-Aminothiazole hydrochloride CAS No. 6142-05-8

2-Aminothiazole hydrochloride

Cat. No. B1265835
CAS RN: 6142-05-8
M. Wt: 136.6 g/mol
InChI Key: WDJXDOCQCALXMV-UHFFFAOYSA-N
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Description

2-Aminothiazole hydrochloride is a compound of interest due to its application in the synthesis of pharmaceuticals, dyes, and agricultural products. Its derivatives, including those involving triazole structures, have been extensively studied for their diverse biological activities and roles in organic synthesis.

Synthesis Analysis

The synthesis of 2-Aminothiazole derivatives can involve various strategies, including the use of amino-1,2,4-triazoles as raw materials. These compounds serve as foundational building blocks in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and high-energy materials among other applications (Nazarov et al., 2021).

Molecular Structure Analysis

1,2,4-Triazole and its derivatives, closely related to 2-Aminothiazole hydrochloride, exhibit a wide range of selective transformations, indicating the versatility of the triazole heterocycle. The high biological activity of isothiazole derivatives underlines their potential in drug development and plant protection chemicals (Kletskov et al., 2019).

Chemical Reactions and Properties

Eco-friendly synthesis methods, such as those using copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been developed for the production of triazoles, highlighting the importance of sustainable practices in chemical synthesis. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields (de Souza et al., 2019).

Physical Properties Analysis

The stability and reactivity of 1,2,3-triazole derivatives, related to 2-Aminothiazole hydrochloride through synthetic pathways, demonstrate their significance in material science and pharmaceutical chemistry. The stability to acidic and basic conditions supports their use in various biological and industrial applications (Kaushik et al., 2019).

Scientific Research Applications

Pharmacological Applications

2-Aminothiazole (2-AT) is an active pharmacophore in medicinal chemistry and drug discovery. It forms the core of several marketed drugs like Famotidine, Cefdinir, and Meloxicam. Recent explorations into 2-AT have uncovered its potential in various therapeutic areas, including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

Antiprion Activity

2-Aminothiazoles have emerged as a new class of small molecules with antiprion activity. These molecules show promise in prion-infected neuroblastoma cell lines, with certain analogs achieving high brain concentrations in animal models (Gallardo-Godoy et al., 2011).

Synthesis of Derivatives

The synthesis of 2-aminothiazole derivatives, such as 2-amino-5-fluorothiazole hydrochloride, is a key area of research. These derivatives are important intermediates in pharmaceutical and chemical industries, offering a pathway to various biologically active compounds (Cui Dong-mei, 2011).

Biological Activities

2-Aminothiazole-based compounds are associated with diverse biological activities like anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. Their structural variations have attracted significant interest in medicinal chemistry (Elsadek, Ahmed, & Farahat, 2021).

Kinase Inhibition

2-Aminothiazoles have been identified as novel kinase inhibitor templates. For instance, Dasatinib, a well-known anticancer drug, is an analog of 2-aminothiazole, showing effectiveness in various biochemical and cellular assays (Das et al., 2006).

QSAR Studies in Prion Diseases

Quantitative structure-activity relationship (QSAR) studies have been conducted on 2-aminothiazole derivatives for their anti-prion activity, providing insights into the design of novel therapeutic agents against prion diseases (Mandi et al., 2012).

Novel Synthesis Methods

Innovative methods for synthesizing 2-aminothiazole derivatives from isothiocyanates have been developed. These methods are significant for the synthesis of various 2-substituted amino-5-thiazolylmethylphosphonate derivatives (Sasmal et al., 2008).

Antitubercular Activity

2-Aminothiazoles have shown potential in treating Mycobacterium tuberculosis. Studies have demonstrated improved antitubercular activity through the introduction of substituted benzoyl groups at certain positions (Meissner et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

2-Aminothiazole scaffold has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence, which has led to their wide innovations . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .

properties

IUPAC Name

1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXDOCQCALXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210358
Record name Thiazol-2-ylammonium chloride
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Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole hydrochloride

CAS RN

6142-05-8
Record name 2-Thiazolamine, hydrochloride (1:1)
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Record name Thiazol-2-ylammonium chloride
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Record name Thiazol-2-ylammonium chloride
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Record name Thiazol-2-ylammonium chloride
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Record name 2-Aminothiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can electrochemical detection be used to measure the concentration of drugs containing the 2-aminothiazole moiety in biological samples?

A1: Yes, electrochemical detection (ED) can be a sensitive method for measuring the concentration of drugs containing the 2-aminothiazole moiety. Research on CBS-113A, a new anti-inflammatory drug containing the 2-aminothiazole group, demonstrated that it undergoes an oxidative process with a diffusion-controlled and reversible mechanism at a glassy carbon electrode. [] This electrochemical behavior allowed for the development of a High-Performance Liquid Chromatography (HPLC) method coupled with ED for quantifying CBS-113A in human plasma. [] This method showed a tenfold increase in sensitivity compared to traditional UV detection. []

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